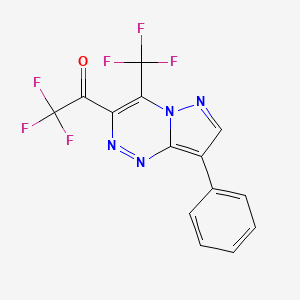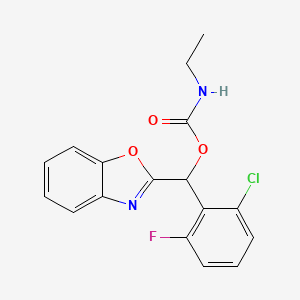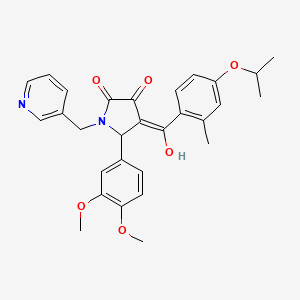
2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an indole core with a carbaldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the methoxy and methyl groups on the phenyl ring. The final step involves the formylation of the indole ring to introduce the carbaldehyde group.
Preparation of Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy and Methyl Groups: The phenyl ring can be functionalized using electrophilic aromatic substitution reactions. Methoxy and methyl groups are introduced using methoxylation and methylation reactions, respectively.
Formylation: The final step involves the formylation of the indole ring, which can be achieved using Vilsmeier-Haack reaction. This reaction uses a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and continuous flow systems. The use of automated systems and advanced purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, where the methoxy and methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3-methylphenylboronic acid: This compound shares the methoxy and methyl groups on the phenyl ring but lacks the indole core and carbaldehyde group.
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: This compound has a similar methoxy and methyl substitution pattern but features a pyridine core instead of an indole core.
Uniqueness
2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups and the indole core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61843-49-0 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
2-(4-methoxy-3-methylphenyl)-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO2/c1-12-10-13(8-9-17(12)21-3)18-15(11-20)14-6-4-5-7-16(14)19(18)2/h4-11H,1-3H3 |
Clave InChI |
QTTMTJWRVYRVSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(C3=CC=CC=C3N2C)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


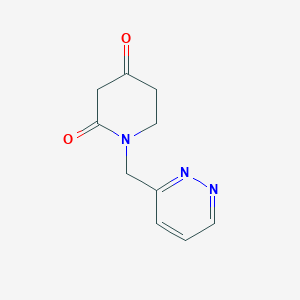
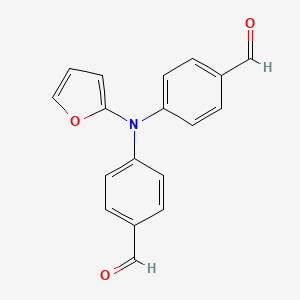
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)

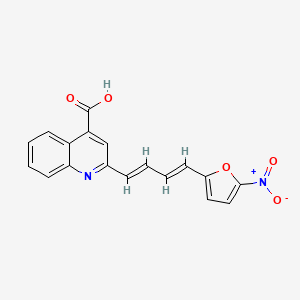
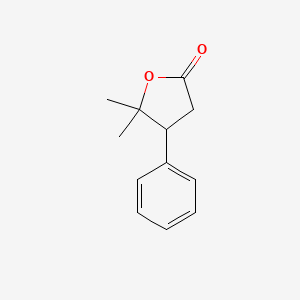
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)

